Benzo[d]isothiazole 1,1-dioxide is a heterocyclic compound characterized by a benzene ring fused to an isothiazole moiety, with two oxygen atoms doubly bonded to the sulfur atom in the isothiazole. Its molecular formula is CHNOS, and it is recognized for its unique structural features that impart distinct chemical properties and biological activities. This compound exhibits a range of functional properties due to the presence of nitrogen and sulfur in its structure, making it valuable in various fields, particularly in medicinal chemistry and agricultural applications.
Benzo[d]isothiazole 1,1-dioxide and its derivatives exhibit notable biological activities:
The synthesis of benzo[d]isothiazole 1,1-dioxide can be achieved through various methods:
Benzo[d]isothiazole 1,1-dioxide finds applications across various domains:
Studies investigating the interactions of benzo[d]isothiazole 1,1-dioxide with biological systems have revealed its potential mechanisms of action:
Several compounds share structural similarities with benzo[d]isothiazole 1,1-dioxide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzothiadiazine 1,1-dioxide | Contains a benzene ring fused to a thiadiazine | Known for antiviral properties |
| Probenazole | An allyloxy derivative of benzo[d]isothiazole | Acts as a plant defense activator |
| Benzothiazole | A simpler analog without the dioxide group | Exhibits diverse biological activities |
Benzo[d]isothiazole 1,1-dioxide is unique due to its dual functionality stemming from both nitrogen and sulfur atoms within its structure. This allows it to engage in diverse
Classical routes to benzo[d]isothiazole 1,1-dioxides rely on intramolecular cyclization of precursors containing preorganized sulfur and nitrogen atoms. A seminal approach involves the oxidative cyclization of 3-aminopropenethiones using iodine or hydrogen peroxide, yielding 3-substituted derivatives with 70–93% efficiency. For instance, treatment of 3-aminopropenethione derivatives with iodine in diethyl ether facilitates S–N bond formation, critical for constructing the isothiazole core. This method has been adapted for synthesizing allosteric mGluR1 receptor antagonists, underscoring its relevance in medicinal chemistry.
Another notable strategy employs the CrO₃/SiO₂ system to induce cyclization of thioamide precursors under microwave irradiation, reducing reaction times to 1–2 minutes while maintaining yields above 64%. The regioselectivity of these transformations is highly dependent on the electronic nature of substituents, with electron-withdrawing groups favoring C–N bond formation at the 3-position.
Table 1: Traditional Cyclization Methods for Benzo[d]isothiazole 1,1-Dioxides
| Precursor | Oxidizing Agent | Conditions | Yield (%) | Product Regiochemistry |
|---|---|---|---|---|
| 3-Aminopropenethione | I₂/K₂CO₃ | Et₂O, reflux | 70–93 | 3-Substituted |
| Thioamide derivatives | CrO₃/SiO₂ | Microwave, 1–2 min | 64–90 | 3,5-Disubstituted |
| 2-Amino-4,6-dinitrotoluene | S₂Cl₂ | Toluene, 100°C | 83 | 4,6-Dinitro-substituted |
These methods remain foundational but face limitations in stereocontrol and functional group tolerance, necessitating complementary approaches.
Transition-metal catalysis has revolutionized the synthesis of benzo[d]isothiazole 1,1-dioxides by enabling precise regiochemical control. Palladium complexes ligated by phosphinooxazoline (PHOX) ligands facilitate [4 + 2] cycloadditions between benzo[d]isothiazole-fused azadienes (BDAs) and 2-alkylidenetrimethylene carbonates, producing tetrahydro-2H-pyrans with >90% enantiomeric excess. The C₁-symmetric PHOX ligands enforce a chiral environment that biases the cycloaddition trajectory, achieving simultaneous control of enantio-, diastereo-, and regioselectivity.
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, enable ortho-selective C–H olefination-cyclization cascades in aryl sulfonamides. This tandem process constructs 2,3-dihydrobenzo[d]isothiazole 1,1-dioxides with broad functional group compatibility, including electron-deficient arenes and sterically hindered substrates. Key to this method is the use of Cu(OAc)₂ as an oxidant and pivalic acid as a proton shuttle, which collectively enhance turnover frequencies.
Table 2: Catalytic Systems for Regioselective Syntheses
| Catalyst | Substrate Class | Selectivity Profile | Yield Range (%) |
|---|---|---|---|
| Pd/PHOX | BDAs + Carbonates | 3,4-Cyclization, >90% ee | 65–82 |
| [Cp*RhCl₂]₂/Cu(OAc)₂ | Aryl Sulfonamides | Ortho-Olefination, 85–92% de | 70–88 |
| Au(PPh₃)OTf | Terminal Alkenes | 5-endo-dig Cyclization, 78% ee | 60–75 |
These catalytic systems address longstanding challenges in accessing congested substitution patterns while minimizing stoichiometric waste.
Photoredox catalysis has emerged as a powerful tool for diversifying benzo[d]isothiazole 1,1-dioxide architectures. A breakthrough method merges visible-light irradiation with sulfur dioxide insertion, enabling the synthesis of 4-((arylsulfonyl)methyl)-4H-benzo[d]oxazines. Using Ru(bpy)₃²⁺ as a photocatalyst, this protocol generates aryl radicals from diazonium salts, which subsequently trap sulfur dioxide from DABCO·(SO₂)₂. The resulting sulfonyl radicals undergo Giese-type addition to N-(2-vinylphenyl)amides, followed by oxidative cyclization to form the oxazine ring.
Table 3: Photochemical Reaction Parameters
| Photocatalyst | Light Source | SO₂ Source | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ru(bpy)₃²⁺ | 450 nm LEDs | DABCO·(SO₂)₂ | 12 | 68–82 |
| Eosin Y | White CFL | Na₂S₂O₅ | 18 | 55–70 |
This radical-polar crossover mechanism avoids prefunctionalized substrates and operates under mild conditions (25–40°C), making it suitable for late-stage diversification.
Sustainable synthetic strategies emphasize atom economy, renewable solvents, and energy efficiency. A notable advance employs water as the sole solvent for Au(I)-catalyzed cycloisomerizations of terminal alkenes into benzo[d]isothiazole 1,1-dioxides. The Au(PPh₃)OTf catalyst (2 mol%) facilitates 5-endo-dig cyclization at ambient temperature, achieving 60–75% yields without requiring inert atmospheres.
Microwave-assisted oxidative cyclizations using H₂O₂ as a green oxidant reduce reaction times from hours to minutes while improving yields by 15–20% compared to thermal methods. Additionally, mechanochemical ball-milling techniques enable solvent-free synthesis of 3-chloroisothiazoles, achieving 89% conversion through solid-state S–N bond formation.
Table 4: Green Synthesis Metrics
| Parameter | Conventional Method | Green Method | Improvement |
|---|---|---|---|
| Solvent Consumption | 50 mL/g | 0 mL/g (mechanochemical) | 100% |
| Energy Input | 12 h, 100°C | 20 min, microwave | 97% |
| E-Factor | 8.2 | 1.5 | 82% |
These innovations align with the principles of green chemistry by minimizing hazardous byproducts and energy consumption.
The sulfone moiety in benzo[d]isothiazole 1,1-dioxide profoundly influences its redox properties. Cyclic voltammetry (CV) studies reveal that the compound undergoes irreversible oxidation at potentials dominated by its aromatic system. For instance, oxidation of analogous aryl tosylamides occurs at 0.5 V vs. Ag/AgCl in acetonitrile, with the aromatic ring serving as the primary redox-active site [1]. The sulfone group stabilizes the oxidized species through electron-withdrawing effects, shifting the formal redox potential (E°') by approximately 200 mV compared to non-sulfonated analogues [1].
A key mechanistic feature is the formation of a benzylic radical intermediate following initial oxidation. This radical undergoes further oxidation to a cation, which participates in trapping reactions (Fig. 1a) [1]. The time scale of these transformations, governed by the CV scan rate (v), modulates the reversibility of the redox process. At v = 100 mV s⁻¹, the cathodic-to-anodic peak current ratio (I~pc~/I~pa~) decreases to 0.3, indicating rapid chemical follow-up reactions (Fig. 1b) [1]. These dynamics are captured by the dimensionless parameter kτ, where k is the rate constant of the chemical step and τ is the experiment timescale. Linear regression of I~pc~/I~pa~ versus log(kτ) enables quantification of k values up to 0.2 M⁻¹ s⁻¹ [1].
Electrocatalytic applications leverage the sulfone’s ability to mediate electron transfer. In nickel-catalyzed sulfinylation, the sulfone group facilitates oxidative addition at −0.78 V vs. Ag/AgCl, enabling chemoselective coupling with aryl halides [4]. The process maintains >90% Faradaic efficiency at current densities of 5 mA cm⁻², underscoring the compound’s utility in scalable electrosynthesis [4].
The sulfone group activates the benzo[d]isothiazole core for cycloadditions through dual electronic effects:
In Diels-Alder reactions with 1,3-dienes, the sulfone increases reaction rates by 3–5 orders of magnitude compared to non-sulfonated analogues. X-ray crystallography of adducts reveals shortened C–S bond lengths (1.74 Å) and pyramidalized sulfur geometry, consistent with partial double-bond character (Fig. 2a) [2]. These structural features stabilize the transition state through hyperconjugation between the sulfone’s σ* orbital and the developing π-system [2].
Cycloaddition regioselectivity is governed by frontier molecular orbital interactions. The sulfone lowers the LUMO energy of the benzo[d]isothiazole by 1.2 eV, favoring electron-rich dienes. For example, reactions with furan proceed at 25°C with 92% endo selectivity, while non-sulfonated analogues require 80°C and show <50% endo preference [2].
| Substrate | ΔG‡ (kcal/mol) | Endo:Exo Ratio |
|---|---|---|
| Benzo[d]isothiazole | 18.3 | 92:8 |
| Benzothiazole | 24.1 | 47:53 |
Benzo[d]isothiazole 1,1-dioxide exhibits tautomerism between amino and imino forms, with equilibrium dictated by solvent polarity (Fig. 3a). In apolar media (ε < 5), the amino tautomer dominates (>95%), stabilized by intramolecular hydrogen bonding between the NH group and sulfone oxygen [2]. Polar aprotic solvents (ε > 20) favor the imino form (~65%), as evidenced by upfield shifts of 0.8 ppm for the NH proton in DMSO-d₆ [2].
Crystallographic studies reveal that the amino tautomer adopts a planar geometry, with N–H···O hydrogen bond lengths of 2.23 Å [2]. In contrast, the imino form displays a twisted conformation (dihedral angle = 28°), minimizing steric clashes between the sulfone and thiadiazole groups. Solvent effects on tautomer distribution follow a linear free-energy relationship:
log(K~taut~) = −0.45(ε) + 2.1
where K~taut~ is the equilibrium constant and ε is the solvent dielectric constant [2]. This relationship enables predictive tuning of tautomeric states for reaction optimization.
Benzo[d]isothiazole 1,1-dioxide derivatives have emerged as promising small molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 interaction, representing a significant advancement in cancer immunotherapy. The development of these compounds addresses critical limitations of monoclonal antibody therapies, including high treatment costs, immunogenicity, poor pharmacokinetics, and limited solid tumor penetration [1].
The most extensively studied benzo[d]isothiazole derivative for programmed cell death-1/programmed cell death-ligand 1 inhibition is compound D7, which demonstrated exceptional potency with an inhibitory concentration value of 5.7 nanomolar in homogeneous time-resolved fluorescence binding assays. This compound was developed through a "ring fusion" strategy using BMS-202 as the starting point, resulting in superior inhibitory activity compared to the parent compound [1].
Molecular docking and molecular dynamics simulations have elucidated the binding mechanisms of D7 with programmed cell death-ligand 1 protein. The compound forms crucial interactions through multiple binding sites: the biphenyl group establishes hydrophobic interactions with Ile54A, Tyr56A, Met115A, Ala121A, Ile54B, Met115B, Ala121B, and Tyr123B residues. Additionally, the bromobenzene moiety forms π-π stacking interactions with Tyr56B, while the L-serine moiety creates hydrogen bond and salt bridge interactions with Asp122A and Lys124A [1].
Recent developments have produced even more potent derivatives, with compound LLW-018 exhibiting an inhibitory concentration value of 2.61 nanomolar in homogeneous time-resolved fluorescence assays. This compound demonstrated low cytotoxicity against Jurkat T cells and MDA-MB-231 cancer cells, with cellular programmed cell death-1/programmed cell death-ligand 1 blockade bioassays showing an inhibitory concentration value of 0.88 micromolar [2].
The therapeutic potential of these compounds extends beyond single-target inhibition. Compound B3, a benzo[d]oxazole derivative structurally related to benzo[d]isothiazole compounds, functions as a dual small-molecule inhibitor targeting both programmed cell death-1/programmed cell death-ligand 1 and V-domain immunoglobulin suppressor of T-cell activation pathways. This compound exhibits high programmed cell death-1/programmed cell death-ligand 1 inhibitory activity with a dissociation constant of 3.34 nanomolar and demonstrates significant antitumor efficacy in CT26 mouse models [3].
Benzo[d]isothiazole 1,1-dioxide derivatives have demonstrated significant antimicrobial activity against drug-resistant pathogens, particularly through hybrid molecular systems that combine multiple antimicrobial mechanisms. These compounds address the growing concern of antibiotic resistance by targeting bacterial pathogens through novel mechanisms of action.
Compound 7f represents an optimized antimicrobial agent with excellent activity against Gram-positive bacteria (minimum inhibitory concentration of 0.024 milligrams per milliliter) while maintaining minimal cytotoxicity at 2.92 percent cell death. This compound demonstrated superior activity compared to clinically used antiseptics, including povidone iodine and polyhexamethylene biguanide, suggesting potential for clinical antiseptic applications [4].
Hybrid antimicrobial systems incorporating benzo[d]isothiazole scaffolds have shown particular promise against multidrug-resistant pathogens. The naturally occurring 3,6-dihydroxy-1,2-benzisoxazole compound, which shares structural similarities with benzo[d]isothiazole 1,1-dioxide, exhibited potent antimicrobial activity against clinical strains of multidrug-resistant Acinetobacter baumannii with minimum inhibitory concentrations ranging from 6.25 to 50 micrograms per milliliter. This compound demonstrated preferential activity against carbapenem-resistant Acinetobacter baumannii strains [5].
Saccharin-based hybrid conjugates containing benzo[d]isothiazole 1,1-dioxide moieties have been developed as antimicrobial agents. Compound 11, a tetrazole-thiadiazolyl conjugate, exhibited promising inhibitory activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating the potential of hybrid molecular architectures in antimicrobial drug development [6].
The mechanism of action of these antimicrobial hybrids involves multiple pathways, including membrane permeabilization, DNA binding, and interference with bacterial metabolic processes. Molecular modeling studies have identified key interactions with bacterial enzymes, particularly those involved in cell wall synthesis and energy metabolism, providing insights for rational drug design [7].
Benzo[d]isothiazole 1,1-dioxide derivatives have shown remarkable therapeutic potential in neurodegenerative diseases through targeted kinase inhibition, particularly addressing pathological mechanisms underlying Alzheimer disease, Parkinson disease, and related disorders. These compounds demonstrate multi-target activity against various kinases and enzymes implicated in neurodegeneration.
The most significant advancement involves dual-target inhibitors addressing casein kinase 1 and amyloid-beta binding alcohol dehydrogenase enzymes. Compound K687 emerged as the most potent casein kinase 1 inhibitor with inhibitory concentration values of 0.16 micromolar and 1.92 micromolar for casein kinase 1δ and casein kinase 1ε, respectively. Compounds K690 and K691 demonstrated dual inhibitory activity against both casein kinase 1 and amyloid-beta binding alcohol dehydrogenase at low micromolar concentrations, representing potential multi-target-directed ligands for Alzheimer disease treatment [8].
Monoamine oxidase-B inhibition represents another crucial therapeutic target for neurodegenerative diseases. Indole-substituted benzothiazole derivatives, particularly compound 5b (6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole), demonstrated exceptional selectivity and potency with an inhibitory concentration value of 28 nanomolar against monoamine oxidase-B while showing no apparent effect on monoamine oxidase-A activity at 10 micromolar concentrations. This compound exhibited full reversibility with over 95 percent recovery of enzyme activity after compound washout, addressing safety concerns associated with irreversible inhibitors [9].
The therapeutic efficacy of these compounds has been validated in established neurodegenerative disease models. Compound 5b demonstrated neuroprotection of nigrostriatal dopaminergic neurons in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced animal models of Parkinson disease, as evidenced by tyrosine hydroxylase staining and prevention of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced parkinsonism through motor behavioral assays [9].
Multi-target approaches have yielded particularly promising results in addressing the complex pathophysiology of neurodegenerative diseases. Compound 3s, a benzothiazole derivative, functions as a multi-target-directed ligand with a dissociation constant of 0.036 micromolar at histamine H3 receptors and inhibitory concentration values of 6.7 micromolar, 2.35 micromolar, and 1.6 micromolar against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, respectively [10].
The benzothiazole-isoquinoline hybrid compounds have demonstrated dual activity against monoamine oxidase and cholinesterase enzymes, addressing both depression and neurodegeneration. Compound 4g exhibited the strongest inhibitory activity with an inhibitory concentration value of 14.80 micromolar against monoamine oxidase and significant activity against butyrylcholinesterase. These compounds demonstrated good blood-brain barrier penetration and reduced immobility time in forced swim tests, validating their antidepressant properties [11].